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For Immediate Release

This guide provides a comprehensive evaluation of volixibat, an investigational ileal bile acid
transporter (IBAT) inhibitor, as both a monotherapy and in combination with other treatments for
cholestatic liver diseases, primarily focusing on Primary Biliary Cholangitis (PBC) and Primary
Sclerosing Cholangitis (PSC). This document is intended for researchers, scientists, and drug
development professionals, offering a detailed look at the available clinical trial data,
experimental protocols, and the underlying mechanism of action.

Executive Summary

Volixibat, a minimally absorbed, orally administered agent, functions by selectively inhibiting
the ileal bile acid transporter (IBAT), thus blocking the reabsorption of bile acids from the
intestine to the liver. This mechanism leads to a reduction in the systemic bile acid pool, which
is implicated in the pathophysiology of cholestatic pruritus and liver damage.[1][2] Clinical trials
have predominantly evaluated volixibat as a monotherapy, demonstrating significant efficacy
in reducing pruritus and serum bile acids in patients with PBC.[3] Data on combination therapy
is limited but emerging, with a small pilot study investigating its use with obeticholic acid (OCA)
and observations from monotherapy trials where concomitant use of ursodeoxycholic acid
(UDCA) was permitted.

Mechanism of Action
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Volixibat targets the apical sodium-dependent bile acid transporter (ASBT), also known as
IBAT, which is primarily located in the terminal ileum. By inhibiting this transporter, volixibat
disrupts the enterohepatic circulation of bile acids, leading to increased fecal excretion of bile
acids.[4] This, in turn, reduces the overall bile acid burden on the liver and systemic circulation,
alleviating cholestatic symptoms like pruritus.[4][5]
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Caption: Mechanism of Action of Volixibat.
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Volixibat as Monotherapy

The primary evidence for volixibat as a monotherapy comes from the Phase 2b VANTAGE
and VISTAS clinical trials.

VANTAGE Study (Primary Biliary Cholangitis)

The VANTAGE study is a randomized, double-blind, placebo-controlled trial evaluating the
efficacy and safety of volixibat in patients with pruritus due to PBC.[1][3][6]

Experimental Protocol:

o Study Design: The trial consists of two parts. Part 1 was a dose-finding phase where patients
were randomized to receive volixibat 20mg twice daily, 80mg twice daily, or a placebo twice
daily for 28 weeks.[1][3] Part 2 is a confirmatory phase using the selected dose from Part 1
(20mg twice daily) against a placebo.[3]

 Participants: Adults with a diagnosis of PBC and moderate to severe pruritus.[7] Concomitant
use of UDCA was permitted if the patient was on a stable dose.[7]

e Primary Endpoint: The primary outcome measured was the change from baseline in the
weekly average of the daily itch score, as assessed by the adult ItchRO (Itch Reported
Outcome) scale.[3]

o Secondary Endpoints: These included the proportion of patients with a 250% reduction in
serum bile acids, changes in fatigue scores, and safety and tolerability.[3]

Data Summary:

Endpoint Placebo Volixibat 20mg BID  Volixibat 80mg BID

Change in ItchRO

] -1.50 -2.4 (p=0.0039) -2.6 (p=0.0010)
Score from Baseline
Patients with >50% 0% 70% (combined 70% (combined
0
sBA Reduction doses) doses)
Most Common Diarrhea (mild to Diarrhea (mild to
Adverse Event moderate) moderate)
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Data from the 28-week interim analysis of the VANTAGE study.[3]

VISTAS Study (Primary Sclerosing Cholangitis)

The VISTAS study is a similarly designed randomized, double-blind, placebo-controlled trial
assessing volixibat in patients with pruritus associated with PSC.[8][9]

Experimental Protocol:

o Study Design: A two-part study with Part 1 evaluating two different doses of volixibat against
a placebo for 28 weeks.[8]

o Participants: Individuals with PSC and associated pruritus.[8]
« Intervention: Oral administration of volixibat or placebo twice daily.[8]

Volixibat in Combination Therapy

The evaluation of volixibat in combination with other therapeutic agents is still in its early
stages, with limited published data from large-scale trials.

VLX-602 Pilot Study (Combination with Obeticholic Acid)

A small, open-label pilot study (VLX-602) investigated the safety and efficacy of adding
volixibat to the treatment regimen of PBC patients already receiving obeticholic acid (OCA).
[10][11]

Experimental Protocol:
o Study Design: A multicenter, open-label study.[10][11]

o Participants: Six female participants with PBC who were on a stable dose of OCA (5mg or
10mg) for at least three months.[10][11]

« Intervention: Volixibat 80mg twice daily was added to the existing OCA treatment for 6
weeks.[10][11]

o Assessments: Safety was the primary focus, with efficacy assessments including changes in
itch scores (Worst Itch Numeric Rating Scale [WI-NRS] and Patient Impression of Severity of
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ltch [PIS-Itch]).[11]

Data Summary:

Endpoint Result

3 out of 6 participants showed improvement in

Improvement in Itch Scores
both WI-NRS and PIS-Itch scores.[10]

Diarrhea (83.3% of participants, mild to
moderate).[10][11]

Most Common Treatment-Related AE

) ] No clinically meaningful changes in AST, ALT,
Effect on Liver Chemistry T
total bilirubin, and ALP were observed.[10]

Serum Bile Acid Levels Remained stable throughout the trial.[11]

Data from the VLX-602 pilot study.[10][11]

Concomitant Use with Ursodeoxycholic Acid (UDCA)

In the VANTAGE study, a significant portion of the participants were also taking UDCA, the first-
line treatment for PBC.[7] While the study was not designed to formally evaluate the
combination of volixibat and UDCA, the positive results in this patient population suggest that
volixibat can be safely and effectively administered alongside UDCA.

Experimental Workflow

The general workflow for the clinical trials evaluating volixibat follows a standard pattern of
patient screening, randomization, treatment, and follow-up.
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Caption: Generalized Experimental Workflow for Volixibat Clinical Trials.
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Discussion and Future Directions

The available data strongly support the efficacy of volixibat as a monotherapy for the
treatment of cholestatic pruritus in PBC, with a manageable safety profile. The most frequently
reported adverse event is mild to moderate diarrhea.[3]

The potential for volixibat as part of a combination therapy regimen is promising but requires
further investigation through larger, well-controlled clinical trials. The preliminary findings from
the VLX-602 study suggest that volixibat can be safely co-administered with OCA and may
provide additional benefits in reducing pruritus for some patients.[10][11] Future research
should focus on larger randomized controlled trials to definitively establish the efficacy and
safety of volixibat in combination with other PBC and PSC therapies, such as UDCA and
fibrates. Such studies will be crucial in determining the optimal therapeutic strategies for
managing cholestatic liver diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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